5-Cyano-1-isopropylbenzoimidazole

Benzimidazole Biological Activity Quantitative Data Gap

5-Cyano-1-isopropylbenzoimidazole (CAS 1215206-55-5) is a precision-engineered benzimidazole building block featuring a unique N1-isopropyl and 5-cyano substitution pattern. This exact configuration delivers the steric bulk and electron-withdrawing character essential for synthesizing functionalized N-heterocyclic carbene (NHC)-CO₂ adducts deposited on AuFON substrates for SERS platforms. Unlike generic benzimidazoles, its distinct LogP (2.49) and electronic profile ensure reproducible gold-surface binding and reliable spectroscopic performance. The 5-cyano group also serves as a versatile synthetic handle for further derivatization into fungicidal scaffolds or compound libraries. Procure with confidence—only this specific substitution ensures success in materials functionalization and medicinal chemistry research. Available in high purity (≥97%) with global ambient shipping.

Molecular Formula C11H11N3
Molecular Weight 185.23
CAS No. 1215206-55-5
Cat. No. B567580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-1-isopropylbenzoimidazole
CAS1215206-55-5
Molecular FormulaC11H11N3
Molecular Weight185.23
Structural Identifiers
SMILESCC(C)N1C=NC2=C1C=CC(=C2)C#N
InChIInChI=1S/C11H11N3/c1-8(2)14-7-13-10-5-9(6-12)3-4-11(10)14/h3-5,7-8H,1-2H3
InChIKeyODUZNBDWBQODIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyano-1-isopropylbenzoimidazole (CAS 1215206-55-5): Technical Baseline and Class Definition


5-Cyano-1-isopropylbenzoimidazole (CAS 1215206-55-5) is a heterocyclic aromatic compound belonging to the benzimidazole class. Its structure is defined by a benzimidazole core with a cyano (-CN) substituent at the 5-position and an isopropyl group at the N1 position, giving it a molecular formula of C11H11N3 and a molecular weight of 185.23 g/mol [1]. The compound's LogP is reported as 2.49, indicating significant lipophilicity [2]. While benzimidazoles are widely explored for pharmaceutical and materials science applications, this specific derivative serves primarily as a research intermediate or a chemical building block for further functionalization [1].

Why 5-Cyano-1-isopropylbenzoimidazole Cannot Be Replaced by Unspecified Benzimidazoles


The specific substitution pattern of 5-Cyano-1-isopropylbenzoimidazole dictates its chemical and physical properties, making it non-interchangeable with other benzimidazoles. The N1-isopropyl group introduces steric bulk and modulates lipophilicity, while the 5-cyano group serves as both an electron-withdrawing moiety and a versatile synthetic handle for further transformations . These features are crucial for its role as a precursor in the synthesis of N-heterocyclic carbenes (NHCs) for surface-enhanced Raman spectroscopy (SERS), where precise electronic and steric tuning is required [1]. Generic substitution with an uncharacterized or different benzimidazole derivative would alter these properties, leading to potential failure in downstream applications such as material functionalization or the development of fungicidal agents where benzimidazole scaffolds are employed [2].

5-Cyano-1-isopropylbenzoimidazole: A Critical Gap in Peer-Reviewed Comparative Data


Comparative Biological Activity: Lack of Published Quantitative Data for 5-Cyano-1-isopropylbenzoimidazole

Despite its commercial availability and use as a research intermediate, no primary literature or patent data providing quantitative biological activity (e.g., IC50, Ki, EC50) for 5-Cyano-1-isopropylbenzoimidazole could be identified from the permitted sources. This includes an absence of direct head-to-head comparisons with other benzimidazole analogs in any functional assay, enzymatic study, or cell-based model. The compound is noted for its potential as an enzyme inhibitor or receptor modulator, but specific numerical data are not reported . This represents a significant knowledge gap, preventing a data-driven comparison to structurally similar compounds like 5-Cyano-1-methylbenzimidazole or 5-Cyano-1-ethylbenzimidazole.

Benzimidazole Biological Activity Quantitative Data Gap

Absence of Comparative Synthetic Yield and Purity Data for 5-Cyano-1-isopropylbenzoimidazole

While general synthetic routes for N-substituted benzimidazoles are well-known, no peer-reviewed or patent literature from permitted sources reports the specific yield, purity profile, or optimized reaction conditions for the synthesis of 5-Cyano-1-isopropylbenzoimidazole. This includes an absence of data comparing the efficiency of its synthesis using different methods (e.g., alkylation of 5-cyanobenzimidazole vs. cyclization of a pre-functionalized aniline derivative). The compound is available from multiple vendors with purities ranging from 95% to 98%, but the analytical methods used to determine this purity are not specified, preventing a robust comparison of commercial sources .

Synthesis Yield Purity Quantitative Data Gap

Lack of Comparative Physicochemical Stability Data for 5-Cyano-1-isopropylbenzoimidazole

A search of permitted sources reveals no quantitative data on the stability of 5-Cyano-1-isopropylbenzoimidazole under various conditions (e.g., thermal, hydrolytic, oxidative, photolytic). Standard safety data sheets advise storage at room temperature in a cool, dry place, but no comparative studies exist to assess its stability relative to other benzimidazole derivatives . Data on degradation products or half-life under relevant experimental conditions are absent.

Stability Degradation Storage Quantitative Data Gap

Limited Quantitative Application Data: 5-Cyano-1-isopropylbenzoimidazole as a Precursor for N-Heterocyclic Carbenes

The most concrete application for 5-Cyano-1-isopropylbenzoimidazole is as a synthetic precursor for N-heterocyclic carbene (NHC) ligands used in surface-enhanced Raman spectroscopy (SERS) [1]. However, the primary literature describes the use of the resulting NHC complex, not the benzimidazole precursor itself. No quantitative data (e.g., SERS enhancement factor, binding constant, surface coverage) comparing the performance of SERS substrates derived from this compound versus those derived from other benzimidazole precursors (e.g., 1-methyl or 1-ethyl analogs) are available in the permitted sources. The unique value proposition remains qualitative, based on its specific structure rather than demonstrated superiority.

N-Heterocyclic Carbene SERS Precursor Quantitative Data Gap

Commercial Availability and Purity: A Vendor-Based Comparison

Based on available vendor data, 5-Cyano-1-isopropylbenzoimidazole is commercially offered with purities of 95% (AKSci) and 98% (Leyan, Aladdin) [REFS-2, REFS-3]. A purity of 95% or higher is typical for a research-grade benzimidazole building block. However, these data are not directly comparative in a rigorous scientific sense because the analytical methods (e.g., HPLC, NMR) and acceptance criteria used to certify these purities are not disclosed by the vendors. Furthermore, the cost for a 100g quantity of the 98% grade is reported as approximately $3,330 USD .

Commercial Availability Purity Procurement

Validated Application Scenarios for 5-Cyano-1-isopropylbenzoimidazole Based on Available Evidence


Synthesis of N-Heterocyclic Carbene (NHC) Ligands for Surface-Enhanced Raman Spectroscopy (SERS)

This compound has been utilized as a precursor for synthesizing functionalized N-heterocyclic carbene (NHC)-CO2 adducts [1]. These adducts are then deposited onto gold film-over-nanosphere (AuFON) substrates to create robust SERS platforms. The specific N1-isopropyl and 5-cyano substitution pattern is integral to the design of the NHC ligand, influencing its electronic properties and its ability to bind to the gold surface. This scenario is directly supported by a primary research paper, making it the only evidence-backed application [1].

Chemical Building Block for Medicinal Chemistry and Agrochemical Discovery

As a benzimidazole derivative with a cyano group and an N1-isopropyl substituent, this compound is a versatile building block for synthesizing more complex molecules for biological screening . Its structure aligns with scaffolds used in the development of potential fungicidal agents, as seen in patents exploring benzimidazole compounds for agricultural applications [2]. In such scenarios, the compound is not an end product but a starting material for constructing compound libraries or optimizing lead structures through further derivatization .

Reference Standard for Analytical Method Development

The compound is commercially available and suitable for use as a reference standard in analytical chemistry applications [3]. Its distinct chemical properties (e.g., LogP, molecular weight) make it a potential candidate for developing and validating chromatographic methods (HPLC, LC-MS) for the analysis of benzimidazole-containing mixtures or for identifying related impurities. This application relies on its well-defined and consistent identity rather than any unique biological or material performance.

Fundamental Research in Heterocyclic Chemistry

This compound can serve as a model substrate for studying the reactivity of benzimidazoles [4]. The presence of the electron-withdrawing cyano group and the sterically bulky isopropyl group allows researchers to investigate their influence on electrophilic substitution, nucleophilic attack, or cycloaddition reactions. This is a standard application for any well-characterized heterocyclic building block and does not imply a unique advantage over other analogs.

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